molecular formula C24H23BrN2O2S B11660810 2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11660810
M. Wt: 483.4 g/mol
InChI Key: FIMKBBYYQHJSNO-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a bromobenzamido group, an ethylphenyl group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of 2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Preparation of 2-bromobenzamide: This can be achieved by reacting 2-bromobenzoic acid with ammonia or an amine under appropriate conditions.

    Formation of the tetrahydrobenzothiophene core: This involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Coupling of the intermediates: The 2-bromobenzamide and the tetrahydrobenzothiophene core are coupled using a coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

    Introduction of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    2-(2-BROMOBENZAMIDO)-N-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: This compound has a methyl group instead of an ethyl group, which may influence its physicochemical properties and interactions with molecular targets.

    2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-CARBOXAMIDE: This compound has a benzofuran core instead of a benzothiophene core, which may alter its electronic properties and reactivity.

The uniqueness of 2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23BrN2O2S

Molecular Weight

483.4 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23BrN2O2S/c1-2-15-9-3-7-13-19(15)26-23(29)21-17-11-5-8-14-20(17)30-24(21)27-22(28)16-10-4-6-12-18(16)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14H2,1H3,(H,26,29)(H,27,28)

InChI Key

FIMKBBYYQHJSNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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